Methyl 2-chloro-5-(dimethylamino)benzoate
Description
Significance of Benzoate (B1203000) Esters as Synthetic Intermediates and Scaffolds
Benzoate esters, such as methyl benzoate, are crucial intermediates and building blocks in organic synthesis. mdpi.com They are frequently employed in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The ester functional group can be readily transformed into other functionalities, such as alcohols, amides, or other esters, providing a gateway to a wide array of chemical structures. Furthermore, the aromatic ring of the benzoate scaffold can be functionalized through various reactions, allowing for the construction of highly substituted and intricate molecular architectures. The use of benzoate esters in the preparation of biologically active compounds underscores their importance in medicinal chemistry.
Role of Halogen and Amine Substituents in Directing Chemical Reactivity and Synthetic Pathways
The chemical reactivity of a substituted benzene (B151609) ring is largely dictated by the electronic properties of its substituents. In the case of Methyl 2-chloro-5-(dimethylamino)benzoate, the presence of both a halogen (chloro) and an amine (dimethylamino) group creates a complex interplay of electronic effects that directs its reactivity.
The chloro group is an electron-withdrawing group through the inductive effect, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it is also an ortho-, para-director due to the ability of its lone pair electrons to participate in resonance.
The dimethylamino group , in contrast, is a powerful electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, significantly increasing the ring's electron density and making it more susceptible to electrophilic attack. This strong activating effect also directs incoming electrophiles to the ortho and para positions relative to the amino group.
The combination of these two substituents on the same aromatic ring leads to a nuanced reactivity profile. The strong activating effect of the dimethylamino group generally dominates, making the ring more reactive than benzene itself. The directing effects of the two groups must also be considered in any synthetic application.
Overview of Research Trajectories for this compound and Related Aromatic Systems
While specific research literature solely focused on this compound is limited, its chemical profile suggests its utility as a synthetic intermediate. The properties and reactivity of this compound can be inferred from data on closely related molecules. For instance, related chlorobenzoates are known to be intermediates in the degradation of polychlorinated biphenyls (PCBs). nih.gov The presence of both a chloro and a dimethylamino group makes it a valuable scaffold for creating more complex molecules with potential applications in medicinal chemistry and materials science.
The synthesis of related substituted benzoates, such as Methyl 2-amino-5-chloro-3-methylbenzoate, often involves the esterification of the corresponding benzoic acid. It is plausible that a similar synthetic strategy could be employed for this compound.
The table below presents available data for this compound and some of its structural analogs. This comparative data is useful for predicting the chemical and physical properties of the title compound.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H12ClNO2 | 199.66 | Not available |
| Methyl 5-chloro-2-(dimethylamino)benzoate | C10H12ClNO2 | 213.66 | 521064-80-2 bldpharm.com |
| Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | 215.59 nih.gov | 6307-82-0 nih.gov |
| Methyl 2-amino-5-(dimethylamino)benzoate dihydrochloride | C10H16Cl2N2O2 | 267.15 nih.gov | 814-154-9 nih.gov |
| Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate | C10H12ClNO4S | 277.72 sigmaaldrich.com | 1031130-80-9 sigmaaldrich.com |
The structural features of this compound suggest potential research trajectories in the development of novel organic materials and as an intermediate in the synthesis of biologically active compounds. The combination of an electron-donating and an electron-withdrawing group on the benzene ring could lead to interesting photophysical properties. Furthermore, the reactive sites on the molecule could be exploited for the synthesis of libraries of compounds for drug discovery screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXJXWHRTKTFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Chloro 5 Dimethylamino Benzoate
Retrosynthetic Analysis of Methyl 2-chloro-5-(dimethylamino)benzoate
A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process identifies key bond disconnections and the corresponding synthetic transformations required for its construction.
The primary disconnection points for this compound are the ester linkage, the carbon-chlorine bond, and the carbon-nitrogen bond of the dimethylamino group. This leads to several potential synthetic pathways.
Pathway A: Late-stage Chlorination
This approach involves the initial synthesis of methyl 5-(dimethylamino)benzoate, followed by a regioselective chlorination at the C-2 position. The key challenge in this pathway is achieving the desired regioselectivity, as the dimethylamino group is a strong activating group and could direct chlorination to other positions on the benzene (B151609) ring.
Pathway B: Late-stage Amination
In this strategy, the chloro and ester functionalities are installed first, leading to a precursor such as methyl 2-chloro-5-nitrobenzoate. The final step would then be the reduction of the nitro group to an amine, followed by methylation to introduce the dimethylamino moiety. Alternatively, a direct nucleophilic aromatic substitution of a suitable precursor with dimethylamine (B145610) could be envisioned.
Pathway C: Convergent Synthesis
A convergent approach would involve the synthesis of a pre-functionalized benzoic acid derivative, such as 2-chloro-5-(dimethylamino)benzoic acid, which is then esterified in the final step to yield the target molecule. This pathway relies on the successful synthesis of the key benzoic acid intermediate.
Each of these pathways presents its own set of advantages and challenges, which will be explored in more detail in the subsequent sections. The choice of the optimal route often depends on factors such as the availability of starting materials, reaction yields, and the ease of purification.
Development and Optimization of Multi-Step Synthetic Routes
The practical synthesis of this compound involves a sequence of carefully controlled chemical reactions. The following subsections detail the key transformations involved in its preparation.
Esterification Reactions for Methyl Benzoate (B1203000) Core Formation
The formation of the methyl ester is a fundamental step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding benzoic acid derivative. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.
Recent advancements in catalysis have introduced the use of solid acid catalysts for esterification reactions. mdpi.com These catalysts, such as sulfated zirconia, offer advantages in terms of ease of separation and reusability, contributing to more sustainable and environmentally friendly processes. mdpi.com The efficiency of these catalytic systems can be influenced by factors such as the reaction temperature, catalyst loading, and the nature of the substituents on the benzoic acid ring. mdpi.com
| Catalyst | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ | Methanol | Reflux | Several hours | High | tcu.edu |
| Zr/Ti Solid Acid | Methanol | 120 | 24 h | Good to Excellent | mdpi.com |
Table 1: Representative Conditions for the Esterification of Benzoic Acids
Regioselective Halogenation Strategies for the Benzoate Ring
The introduction of a chlorine atom at the C-2 position of the benzoate ring requires a regioselective halogenation strategy. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of the reaction. In a precursor such as methyl 5-(dimethylamino)benzoate, the strongly activating and ortho-, para-directing dimethylamino group would favor substitution at the ortho (C-4 and C-6) and para (C-2) positions. However, achieving selective chlorination at the desired C-2 position can be challenging and may lead to a mixture of products.
One approach to control regioselectivity is through the use of specific chlorinating agents and reaction conditions. For instance, the use of N-chlorosuccinimide (NCS) in a suitable solvent can provide a milder and more selective method for chlorination compared to harsher reagents like chlorine gas. google.com The choice of solvent and temperature can also influence the regiochemical outcome of the reaction.
| Chlorinating Agent | Substrate | Solvent | Conditions | Outcome | Reference |
| N-Chlorosuccinimide (NCS) | 2-amino-3-methylbenzoic acid | N,N-dimethylformamide | 100 °C, 1 h | 87.7% yield of 2-amino-3-methyl-5-chlorobenzoic acid | google.com |
| Sulphuryl chloride | N-benzoylvaline methyl ester | Carbon tetrachloride | Peroxide initiator | Regioselective β- and γ-chlorination | psu.edu |
Table 2: Examples of Regioselective Chlorination Reactions
Introduction of the Dimethylamino Moiety via Amination Reactions
The introduction of the dimethylamino group is a critical step in the synthesis. This can be accomplished through several methods, including direct amination or a two-step process involving the reduction of a nitro group followed by alkylation.
Direct amination of an aryl halide, such as a 2-chloro-5-substituted benzoate, with dimethylamine can be achieved through nucleophilic aromatic substitution (SNA_r). This reaction is often facilitated by the presence of an electron-withdrawing group para to the leaving group. In the context of synthesizing this compound, a precursor like methyl 2,5-dichlorobenzoate (B1240473) could potentially undergo selective amination at the C-5 position.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. nih.gov These palladium-catalyzed reactions allow for the coupling of aryl halides with a wide range of amines under relatively mild conditions. nih.govnih.gov The use of microwave-assisted heating can significantly accelerate these reactions, reducing reaction times from hours to minutes. nih.gov
| Reaction Type | Catalyst | Amine | Conditions | Yield | Reference |
| Buchwald-Hartwig Amination | Palladium complex | Various secondary amines | Microwave, 130-150 °C, 10-30 min | Moderate to Excellent | nih.gov |
| Metal-Free Amination | None | Various arylamines | Superheated water, 150-190 °C, 2-3 h | Good | researchgate.net |
Table 3: Conditions for Direct Amination Reactions
An alternative and often high-yielding route to the dimethylamino group involves the reduction of a nitro group. A common precursor for this strategy is methyl 2-chloro-5-nitrobenzoate, which can be synthesized by the nitration of o-chlorobenzoic acid followed by esterification. prepchem.comgoogle.com The nitration typically employs a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity. prepchem.com
The reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic media. Following the formation of the amino group, the final dimethylamino functionality can be introduced via reductive amination with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or through direct alkylation with a methylating agent such as methyl iodide.
| Reduction Method | Catalyst/Reagent | Substrate | Conditions | Outcome | Reference |
| Catalytic Hydrogenation | Pd/C, Pt/C, or Raney Nickel | 2-nitro-3-methylbenzoic acid | H₂, 40-60 °C, 2-3 h | High yield of 2-amino-3-methylbenzoic acid | google.com |
Table 4: Conditions for the Reduction of Nitroarenes
Palladium-Catalyzed Cross-Coupling Reactions in Benzoate Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecules like substituted benzoates from readily available precursors. rsc.orgmdpi.com These reactions were the subject of the 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their groundbreaking work. nobelprize.orglibretexts.org The general catalytic cycle for these reactions, such as the Suzuki, Stille, and Heck reactions, typically involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organohalide (or triflate), forming a Pd(II) intermediate. mdpi.comlibretexts.org
Transmetallation : A second organic group is transferred from an organometallic reagent (like an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) to the palladium center. nobelprize.orglibretexts.org
Reductive Elimination : The two organic fragments couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com
This methodology is highly valued for its tolerance of a wide range of functional groups and its effectiveness under relatively mild conditions, making it a popular choice in both academic and industrial settings for producing pharmaceuticals and fine chemicals. rsc.orgnobelprize.orgsigmaaldrich.com
Evaluation of Reaction Parameters and Yield Optimization
Achieving high yields and selectivity in the synthesis of substituted benzoates requires careful optimization of several reaction parameters. The choice of solvent, temperature, pressure, and catalyst system can profoundly influence the reaction's outcome. Controlling these variables is essential for fine-tuning the distribution between thermodynamic and kinetic products. acs.org
Solvent Effects on Reaction Efficiency and Selectivity
The solvent is a critical component in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, reaction rates, and even the mechanism itself. whiterose.ac.ukrsc.org Polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently used because they can dissolve a wide range of organic compounds and inorganic salts. whiterose.ac.uk The solvent can affect the solubility of reagents and the palladium catalyst, and its coordinating ability can impact the stability of catalytic species. whiterose.ac.ukresearchgate.net In some cases, the solvent can directly participate in the reaction, for instance, by aiding in the reduction of the Pd(II) precatalyst to the active Pd(0) species. whiterose.ac.uk The choice of solvent is crucial, as it can stabilize polar intermediates and transition states that form during the catalytic cycle. researchgate.net
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a key parameter for controlling reaction kinetics. While many palladium-catalyzed couplings can be performed at room temperature, others require elevated temperatures (e.g., 60-135 °C) to proceed at a reasonable rate. sigmaaldrich.commdpi.comelsevier.es Increasing the temperature generally accelerates the reaction; however, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts. elsevier.es
Pressure is typically less of a variable in standard cross-coupling reactions but becomes critical in specific transformations. For example, in carbonylative coupling reactions, such as the carbonylative Stille reaction, the system is run under an atmosphere of carbon monoxide (CO) gas. libretexts.org The pressure of the CO gas can influence the rate and efficiency of the carbonyl group's incorporation into the final product.
Catalyst Selection and Loading for Specific Transformations
The success of a palladium-catalyzed reaction is highly dependent on the choice of the palladium source and the associated ligands. sigmaaldrich.com Simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common, cost-effective precatalysts that are reduced in situ to the active Pd(0) species. rsc.orgtcichemicals.com
The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Electron-rich and sterically hindered phosphine (B1218219) ligands are often used to enhance catalytic activity, especially with less reactive substrates like aryl chlorides. tcichemicals.com Specialized ligands, such as those developed by the Buchwald laboratory or N-heterocyclic carbenes (NHCs), have proven to be highly effective for specific transformations like Buchwald-Hartwig amination. libretexts.orgtcichemicals.com The catalyst loading, expressed in mole percent (mol %), is another critical factor. While 5 mol % is a common choice, loadings can range from >5% to as low as <0.1 mol % depending on the reaction's efficiency. acs.orgnih.gov
Table 1: Common Palladium Catalysts and Ligands in Cross-Coupling Reactions
| Catalyst/Precatalyst | Common Ligands | Typical Applications | Reference |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | Suzuki, Heck, Buchwald-Hartwig | rsc.orgacs.orgnih.gov |
| Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | Stille, Buchwald-Hartwig | acs.orgnih.gov |
| Pd(PPh₃)₄ | - (Used directly) | Suzuki, Stille | tcichemicals.comacs.orgnih.gov |
| PdCl₂(PPh₃)₂ | - (Used directly) | Sonogashira | mdpi.comtcichemicals.com |
| PdCl₂ | Various phosphines, NHCs | General cross-coupling | rsc.orgnih.gov |
Comparison of Existing Synthetic Protocols for Substituted Benzoates
While palladium-catalyzed cross-coupling reactions are a dominant strategy for synthesizing substituted benzoates, other methods also exist, each with its own set of advantages and limitations. These include classical esterification and enzymatic approaches.
Palladium-catalyzed methods are renowned for their broad substrate scope and high tolerance for various functional groups, allowing for the synthesis of highly complex and diverse benzoate structures. nobelprize.org They are central to many industrial processes for this reason. rsc.org
Direct esterification of a substituted benzoic acid with an alcohol is a more traditional approach. This method can be effective but often requires harsh conditions, such as the use of strong acid catalysts and high temperatures to drive the reversible reaction forward by removing water. mdpi.com Recently, solid acid catalysts, such as zirconium-titanium oxides, have been developed to facilitate these reactions under potentially milder conditions and allow for easier catalyst separation and reuse. mdpi.com
Enzymatic synthesis, using lipases in organic media, presents a green chemistry alternative. nih.gov These reactions can proceed under very mild conditions with high selectivity. However, factors such as substrate inhibition (e.g., by methanol) and the need for specific water content and solvents to maintain enzyme activity can limit their broad applicability. nih.gov
Table 2: Comparison of Synthetic Protocols for Substituted Benzoates
| Synthetic Protocol | Key Features | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Uses Pd(0) catalyst, organometallic reagents, and organohalides. | Broad substrate scope, high functional group tolerance, mild conditions. | High cost and toxicity of palladium, need for specific ligands. | rsc.orgnobelprize.orglibretexts.org |
| Solid Acid-Catalyzed Esterification | Esterification of benzoic acid with alcohol using a solid acid catalyst (e.g., Zr/Ti oxides). | Reusable catalyst, potentially milder than traditional acid catalysis. | May require high temperatures; reaction is reversible. | mdpi.com |
| Enzymatic Synthesis | Uses lipases in an organic solvent to catalyze esterification. | High selectivity, very mild reaction conditions, environmentally friendly. | Potential substrate/product inhibition, sensitive to water content and solvent. | nih.gov |
Table of Compounds
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 5 Dimethylamino Benzoate
Reactivity of the Ester Group in Methyl 2-chloro-5-(dimethylamino)benzoate
The ester functional group is a cornerstone of organic synthesis, and its reactivity in this compound is centered around transformations at the carbonyl carbon.
Hydrolysis and Transesterification Reactions
Hydrolysis
The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 2-chloro-5-(dimethylamino)benzoic acid, can be achieved under either acidic or basic conditions.
Under basic conditions, a process known as saponification, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This reaction proceeds via a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylate salt. Subsequent acidification of the reaction mixture yields the neutral carboxylic acid. The reaction is effectively irreversible because the final step, an acid-base reaction between the carboxylic acid and the base, is highly favorable. masterorganicchemistry.com
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfer steps, methanol (B129727) is eliminated to give the carboxylic acid. This process is reversible and is typically driven to completion by using a large excess of water.
Transesterification
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) would yield Ethyl 2-chloro-5-(dimethylamino)benzoate. This equilibrium process is typically driven forward by using a large excess of the new alcohol or by removing the methanol as it is formed. masterorganicchemistry.com In a base-catalyzed transesterification, the nucleophile is an alkoxide ion, which is more reactive than the alcohol itself.
The electronic nature of the substituents on the aromatic ring can influence the rate of these reactions. The electron-donating dimethylamino group at the para-position to the ester and the electron-withdrawing chloro group at the ortho-position have opposing effects on the electrophilicity of the carbonyl carbon.
Nucleophilic Acyl Substitution Pathways
Hydrolysis and transesterification are specific examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org These reactions proceed through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π bond and forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O π bond and eliminating the leaving group (in this case, methoxide, CH₃O⁻). masterorganicchemistry.com
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution generally follows the order: acyl chloride > anhydride (B1165640) > ester > amide. quizlet.com Esters are moderately reactive, making them stable yet versatile intermediates in organic synthesis. The substitution of the methoxy (B1213986) group is favored when the incoming nucleophile is a stronger base than the methoxide leaving group. masterorganicchemistry.com
Transformations Involving the Aryl Halide Moiety
The chlorine atom attached to the benzene (B151609) ring of this compound opens up another avenue of chemical reactivity, primarily involving substitution or coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism involves a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. qorganica.es
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
A crucial requirement for an SNAr reaction to proceed readily is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. qorganica.eslibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In this compound, the ester group (COOCH₃) is moderately electron-withdrawing and is located ortho to the chlorine atom, which would provide some activation. However, the powerful electron-donating dimethylamino group (-N(CH₃)₂) is situated meta to the chlorine. Electron-donating groups destabilize the negatively charged intermediate required for the SNAr mechanism, thereby deactivating the ring towards this type of substitution. Consequently, this compound is expected to be relatively unreactive towards SNAr under standard conditions. While reactions with very strong nucleophiles or under harsh conditions (high temperature and pressure) might force a substitution, this is generally not a preferred pathway for this substrate. libretexts.orgyoutube.com
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl chloride in this compound can serve as a suitable electrophilic partner. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. youtube.com
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a new C-C bond, typically in the presence of a Pd(0) catalyst and a base. wikipedia.orgyoutube.com Reacting this compound with an alkene, such as ethyl acrylate, would be expected to yield a substituted cinnamate (B1238496) derivative. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems utilizing specialized phosphine (B1218219) ligands can effectively facilitate the coupling of these less reactive halides. organic-chemistry.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a C-C bond between the aryl halide and an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its mild conditions and broad functional group tolerance. bohrium.com Coupling this compound with an arylboronic acid, for example, would produce a biphenyl (B1667301) derivative. The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often necessary to achieve good yields with aryl chloride substrates. libretexts.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This provides a direct method to replace the chlorine atom in this compound with a variety of primary or secondary amines, leading to the synthesis of substituted N,N-dimethyl-1,4-benzenediamine derivatives. The choice of phosphine ligand and base is critical for the success of this transformation, especially with the less reactive aryl chloride. nih.govorganic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions of Aryl Chlorides
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|---|
| Heck | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | NEt₃ | DMF | 100-140 |
| Suzuki-Miyaura | Boronic Acid (e.g., Phenylboronic Acid) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-110 |
Note: This table presents typical conditions for aryl chlorides and may require optimization for this compound.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic species. wikipedia.org This transformation is most commonly performed using organolithium reagents. The reaction involves treating the aryl halide with an alkyllithium, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a new aryllithium species. ethz.ch
The rate of halogen-metal exchange follows the trend I > Br > Cl. wikipedia.org Therefore, the exchange with an aryl chloride is slower and requires more reactive alkyllithium reagents or harsher conditions compared to aryl bromides or iodides. For this compound, treatment with a strong organolithium reagent could replace the chlorine atom with lithium, forming 2-lithio-5-(dimethylamino)benzoate.
This newly formed aryllithium reagent is a potent nucleophile and can react with a wide array of electrophiles. For example, quenching the reaction with carbon dioxide would introduce a carboxylic acid group, while reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This two-step sequence provides a versatile method for introducing a variety of functional groups at the position formerly occupied by the chlorine atom. However, the presence of the ester group, which is also susceptible to attack by organolithium reagents, could lead to competing side reactions. Careful control of reaction conditions, such as low temperatures, would be essential to favor the halogen-metal exchange over nucleophilic attack at the ester carbonyl.
Chemical Behavior of the Tertiary Amine Group
The dimethylamino group is a key functional moiety in this compound, significantly influencing its chemical properties. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom.
Basicity and Protonation Equilibria
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. The basicity of this group is influenced by a combination of electronic effects from the substituents on the aromatic ring.
The dimethylamino group itself is an electron-donating group through resonance, which tends to increase the electron density on the nitrogen and thus enhance its basicity. However, the presence of the electron-withdrawing chloro and methyl carboxylate groups on the benzene ring counteracts this effect. These groups pull electron density away from the dimethylamino group, thereby reducing its basicity compared to unsubstituted N,N-dimethylaniline. chemistrysteps.com
The equilibrium for the protonation of the dimethylamino group can be represented as follows:
The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the amine will exist predominantly in its protonated, ammonium (B1175870) salt form. documentsdelivered.com The pKa value for the conjugate acid of N,N-dimethylaniline is around 5.15. Due to the presence of electron-withdrawing groups, the pKa for this compound is expected to be lower. The steric hindrance from the ortho-chloro group could also influence the ease of protonation.
Table 1: Predicted Basicity Trends of Substituted Anilines
| Compound | Substituent Effects | Predicted pKa of Conjugate Acid |
| N,N-Dimethylaniline | Reference | ~5.15 |
| 3-Chloro-N,N-dimethylaniline | Electron-withdrawing chloro group | Lower than N,N-dimethylaniline |
| Methyl 4-(dimethylamino)benzoate | Electron-withdrawing ester group | Lower than N,N-dimethylaniline |
| This compound | Combined electron-withdrawing effects of chloro and ester groups | Significantly lower than N,N-dimethylaniline |
This table presents predicted trends based on established substituent effects.
Oxidation Reactions of the Dimethylamino Group
The dimethylamino group is susceptible to oxidation. The specific products of oxidation depend on the oxidizing agent and reaction conditions. Common oxidation reactions of tertiary amines like the dimethylamino group can lead to the formation of N-oxides or undergo dealkylation. mdpi.comcdnsciencepub.com
For instance, oxidation with reagents like hydrogen peroxide or a peroxy acid can convert the dimethylamino group to an N-oxide. This reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant.
Electrochemical oxidation of N,N-dimethylaniline derivatives has been shown to proceed via the formation of a radical cation, which can then undergo further reactions, including dealkylation to form a secondary amine and formaldehyde (B43269). mdpi.com The presence of other substituents on the aromatic ring will influence the oxidation potential. Electron-withdrawing groups generally make the amine more difficult to oxidize. nih.gov
Quaternization and Salt Formation
The lone pair of electrons on the nitrogen atom allows the dimethylamino group to act as a nucleophile and react with alkyl halides in a process known as quaternization. This reaction results in the formation of a quaternary ammonium salt. sciensage.infojcu.cz
The general reaction can be depicted as:
The rate of this SN2 reaction is influenced by the nature of the alkyl halide and the steric and electronic environment around the nitrogen atom. The presence of the ortho-chloro group in this compound would be expected to sterically hinder the approach of the alkyl halide, potentially slowing down the rate of quaternization compared to an unhindered analogue. The reaction is typically carried out by heating the tertiary amine with an excess of the alkyl halide, sometimes in a polar solvent. google.com
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring System
The benzene ring of this compound is substituted with three groups that influence the regioselectivity of further electrophilic aromatic substitution reactions. These substituents either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. wikipedia.orglatech.edu
Regioselectivity Directed by Existing Substituents
The directing effects of the substituents are a result of a combination of inductive and resonance effects. libretexts.orgunam.mx
-N(CH₃)₂ (Dimethylamino): This is a strongly activating group and an ortho, para-director due to its ability to donate its lone pair of electrons to the benzene ring through resonance. ucalgary.ca This significantly stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions.
-Cl (Chloro): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of the ability of its lone pairs to participate in resonance, which stabilizes the arenium ion intermediate for ortho and para attack. ucalgary.ca
-COOCH₃ (Methyl Ester): This is a deactivating group and a meta-director. Both its inductive and resonance effects withdraw electron density from the ring, destabilizing the arenium ion intermediate, particularly for ortho and para attack. latech.edu
In this compound, the positions for electrophilic attack are influenced by the interplay of these directing effects. The strongly activating dimethylamino group at position 5 will direct incoming electrophiles to its ortho positions (positions 4 and 6). The chloro group at position 2 will direct to its ortho (position 3, which is blocked) and para position (position 5, which is blocked). The meta-directing ester group at position 1 will direct to position 3.
Considering these competing effects, the most likely positions for electrophilic attack are positions 4 and 6, which are ortho to the powerful activating dimethylamino group.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -COOCH₃ | 1 | Deactivating | Meta (to positions 3 and 5) |
| -Cl | 2 | Deactivating | Ortho, Para (to positions 3 and 5) |
| -N(CH₃)₂ | 5 | Activating | Ortho, Para (to positions 4 and 6) |
Influence of Reaction Conditions on Product Distribution
The distribution of products in electrophilic aromatic substitution reactions can be sensitive to the reaction conditions, including the nature of the electrophile, the solvent, and the temperature.
For instance, in highly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the basic dimethylamino group will be protonated to form an anilinium ion (-N⁺H(CH₃)₂). stackexchange.comyoutube.com This protonated group is strongly deactivating and becomes a meta-director. chemistrysteps.com In this case, the directing effects would be dominated by the now meta-directing anilinium group and the existing meta-directing ester group, which would likely lead to substitution at position 3.
Steric hindrance can also play a significant role. The position ortho to the chloro group (position 3) is sterically hindered by the adjacent ester group. Similarly, position 6 is ortho to the dimethylamino group and adjacent to the ester group. Position 4 is ortho to the dimethylamino group and meta to the chloro group, making it a likely candidate for substitution under non-protonating conditions. The choice of a bulky or non-bulky electrophile could influence the ratio of substitution at the available positions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
High-Resolution ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of Methyl 2-chloro-5-(dimethylamino)benzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the dimethylamino protons. The chemical shifts (δ) are influenced by the electron-donating dimethylamino group and the electron-withdrawing chloro and methyl ester groups.
The aromatic region is expected to show three distinct signals for the protons on the benzene (B151609) ring. The proton at C6, positioned between the chloro and dimethylamino groups, would likely appear as a doublet. The proton at C4, adjacent to the dimethylamino group, is also expected to be a doublet, while the proton at C3, situated between the ester and dimethylamino groups, would likely present as a doublet of doublets due to coupling with the other two aromatic protons.
The methyl protons of the ester group are anticipated to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The six protons of the dimethylamino group are also expected to produce a singlet, shifted downfield due to the influence of the aromatic ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H (C3) | 7.0 - 7.2 | dd | J = 8.0, 2.0 |
| Aromatic H (C4) | 6.8 - 7.0 | d | J = 8.0 |
| Aromatic H (C6) | 7.2 - 7.4 | d | J = 2.0 |
| -OCH₃ (Ester) | 3.8 - 3.9 | s | - |
| -N(CH₃)₂ | 2.9 - 3.1 | s | - |
¹³C NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chloro group (C2) and the carbon attached to the dimethylamino group (C5) will be significantly shifted. The carbonyl carbon of the ester group will appear at a characteristic downfield position, typically in the 165-175 ppm range. The methyl carbon of the ester and the two equivalent carbons of the dimethylamino group will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 166.0 - 168.0 |
| Aromatic C1 | 130.0 - 132.0 |
| Aromatic C2 (-Cl) | 128.0 - 130.0 |
| Aromatic C3 | 115.0 - 117.0 |
| Aromatic C4 | 118.0 - 120.0 |
| Aromatic C5 (-N(CH₃)₂) | 150.0 - 152.0 |
| Aromatic C6 | 112.0 - 114.0 |
| -OCH₃ (Ester) | 51.0 - 53.0 |
| -N(CH₃)₂ | 40.0 - 42.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons at C3 and C4, and between C3 and C6, confirming their neighboring positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C NMR spectra.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Vibrational Mode Assignment for Functional Group Identification
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The analysis of these spectra allows for the confirmation of the presence of the ester, chloro, and dimethylamino functionalities.
Analysis of Characteristic Frequencies of Ester, Halogen, and Amine Groups
Ester Group: A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the IR spectrum, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also give rise to characteristic bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
Halogen Group: The C-Cl stretching vibration will produce a characteristic absorption in the fingerprint region of the IR spectrum, generally in the range of 700-800 cm⁻¹.
Amine Group: The C-N stretching vibration of the dimethylamino group is expected to appear in the 1250-1350 cm⁻¹ region. The C-H bending vibrations of the methyl groups attached to the nitrogen will also be observable.
Predicted IR and Raman Data
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ester | C=O Stretch | 1720 - 1740 |
| Ester | C-O Stretch | 1250 - 1300, 1000 - 1100 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Chloroalkane | C-Cl Stretch | 700 - 800 |
| Amine | C-N Stretch | 1250 - 1350 |
| Alkyl | C-H Stretch | 2850 - 2960 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the deduction of molecular structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. The exact mass of the molecular ion of this compound is a critical piece of data for its unambiguous identification. Based on its molecular formula, C10H12ClNO2, the theoretical exact mass can be calculated. Experimental determination via HRMS would be expected to yield a value in very close agreement.
| Parameter | Value |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Calculated Exact Mass | 213.0556 |
| Expected [M+H]+ Ion | 214.0635 |
This table presents the theoretical exact mass for the specified molecular formula. Experimental verification is crucial for confirmation.
Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a predictable manner, providing a unique fingerprint that aids in structural elucidation. The fragmentation pattern of this compound can be predicted based on the established fragmentation pathways of related substituted benzoates and aromatic amines.
Key expected fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH3): A prominent peak would be expected corresponding to the loss of a methoxy radical, leading to the formation of a stable acylium ion.
Cleavage of the ester group: Fragmentation may occur with the loss of the entire methyl ester group.
Fragmentation of the dimethylamino group: Loss of a methyl radical from the dimethylamino substituent is a plausible fragmentation route.
Ring fragmentation: Complex fragmentation of the aromatic ring can also occur, leading to various smaller charged fragments.
| m/z (predicted) | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 213/215 | [M]+• | Molecular ion (showing isotopic pattern for Chlorine) |
| 198/200 | [M - CH3]+ | Loss of a methyl radical from the dimethylamino group |
| 182/184 | [M - OCH3]+ | Loss of a methoxy radical |
| 154/156 | [M - COOCH3]+ | Loss of the carbomethoxy group |
This table outlines a predicted fragmentation pattern. The m/z values are based on the most common isotopes, and the presence of chlorine would result in a characteristic M/M+2 isotopic pattern.
Computational and Theoretical Studies of Methyl 2 Chloro 5 Dimethylamino Benzoate
Reactivity Indices and Fukui Functions
Correlation with Experimental Reactivity Data
A comprehensive computational study would typically correlate theoretical predictions with experimental findings to validate the computational models. For "Methyl 2-chloro-5-(dimethylamino)benzoate," this would involve comparing calculated parameters that describe reactivity with experimentally observed reaction outcomes.
For instance, computational methods can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting a molecule's susceptibility to electrophilic or nucleophilic attack. The calculated energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the compound. Furthermore, the simulation of reaction pathways and the calculation of activation energies for potential reactions could be compared with experimentally determined reaction rates and product distributions. This correlation is essential for confirming the accuracy of the computational model and for gaining a deeper understanding of the reaction mechanisms at a molecular level.
Spectroscopic Property Simulations
Computational simulations are instrumental in the interpretation of experimental spectra and can aid in the structural elucidation of complex molecules.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. By employing methods like DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in "this compound." These values can then be converted into chemical shifts (δ) for ¹H and ¹³C isotopes.
A comparison of these predicted chemical shifts with experimental NMR data would be presented in a table format, allowing for a direct assessment of the accuracy of the computational approach. Discrepancies between calculated and experimental values can often be attributed to factors such as solvent effects or conformational dynamics that may not be fully captured by the computational model.
Table 1: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes only as specific computational data was not found.)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| C=O | Data not available | Data not available | Data not available |
| O-CH₃ | Data not available | Data not available | Data not available |
| N-(CH₃)₂ | Data not available | Data not available | Data not available |
| H3 | Data not available | Data not available | Data not available |
| H4 | Data not available | Data not available | Data not available |
| H6 | Data not available | Data not available | Data not available |
| O-CH₃ | Data not available | Data not available | Data not available |
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
The simulation of vibrational and electronic spectra is another powerful application of computational chemistry. Calculations of the vibrational frequencies and their corresponding intensities can generate theoretical Infrared (IR) and Raman spectra. These simulated spectra can be invaluable for assigning the various vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds within "this compound."
Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The results would typically be presented in a table summarizing the calculated electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is for illustrative purposes only as specific computational data was not found.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O stretch | Data not available |
| C-O stretch (ester) | Data not available |
| C-N stretch | Data not available |
| C-Cl stretch | Data not available |
Table 3: Hypothetical Calculated Electronic Transitions (UV-Vis) for this compound (Note: This table is for illustrative purposes only as specific computational data was not found.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO -> LUMO | Data not available | Data not available |
| HOMO-1 -> LUMO | Data not available | Data not available |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of "this compound" in various chemical environments, excluding biological systems. For example, MD simulations could be used to study the solvation of this compound in different solvents, revealing details about the solute-solvent interactions and the structure of the solvation shells. Such simulations could also be employed to investigate the conformational flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape and dynamics influence its physical and chemical properties.
Applications in Organic Synthesis As a Building Block
Methyl 2-chloro-5-(dimethylamino)benzoate as a Precursor for Complex Molecules
There is a lack of specific, documented examples in the scientific literature of this compound being used as a direct precursor for the synthesis of complex molecules.
Utility in the Synthesis of Heterocyclic Compounds
Role in the Construction of Advanced Organic Frameworks
The scientific literature does not provide specific instances of this compound being utilized as a building block in the construction of advanced organic frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Derivatization for Material Science Applications (excluding biological)
Specific research on the derivatization of this compound for material science applications is not extensively reported.
Photochemical Applications (e.g., photochromic derivatives)
There are no readily available studies that describe the synthesis of photochromic derivatives from this compound.
Optical Properties (e.g., Non-linear Optical materials)
Detailed research on the synthesis and characterization of non-linear optical materials derived from this compound is not present in the available scientific literature.
Synthesis and Characterization of Structural Analogs and Derivatives
Systematic Modification of the Ester Group
The ester group of methyl 2-chloro-5-(dimethylamino)benzoate is a prime site for modification, allowing for the introduction of various alkyl chains or its conversion into other functional groups like amides and carboxylic acids.
Ethyl, Propyl, and Other Alkyl Esters
The synthesis of ethyl, propyl, and other higher alkyl esters of 2-chloro-5-(dimethylamino)benzoic acid can be achieved through Fischer esterification. academicpublishers.orgusm.myucla.edu This acid-catalyzed reaction involves refluxing the parent carboxylic acid, 2-chloro-5-(dimethylamino)benzoic acid, with the corresponding alcohol (ethanol, propanol, etc.) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. ucla.edu The use of microwave irradiation in a sealed-vessel has been shown to improve yields and reduce reaction times for the Fischer esterification of substituted benzoic acids. academicpublishers.orgresearchgate.netusm.my
Alternatively, transesterification of the methyl ester can be employed, particularly for higher alcohols. itb.ac.id This method involves reacting this compound with a higher alcohol in the presence of a suitable catalyst, such as a metal triflate, to yield the corresponding higher alkyl ester. itb.ac.id
Table 1: Synthesis of Alkyl Esters of 2-chloro-5-(dimethylamino)benzoic Acid
| Ester | Synthetic Method | Reactants | Key Conditions |
|---|---|---|---|
| Ethyl 2-chloro-5-(dimethylamino)benzoate | Fischer Esterification | 2-chloro-5-(dimethylamino)benzoic acid, Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄), Reflux or Microwave |
| Propyl 2-chloro-5-(dimethylamino)benzoate | Fischer Esterification | 2-chloro-5-(dimethylamino)benzoic acid, Propanol | Acid catalyst (e.g., H₂SO₄), Reflux or Microwave |
| Higher Alkyl Esters | Transesterification | This compound, Higher Alcohol | Catalyst (e.g., Al(OTf)₃), Elevated temperature |
Amide and Carboxylic Acid Derivatives
The synthesis of 2-chloro-5-(dimethylamino)benzamide can be achieved by reacting this compound with ammonia (B1221849). A patented method describes the preparation of 2-amino-5-chlorobenzamide (B107076) by reacting the corresponding methyl ester with aqueous ammonia under pressure and heat. google.com A similar approach can be applied to the dimethylamino analog.
The parent carboxylic acid, 2-chloro-5-(dimethylamino)benzoic acid, can be obtained through the hydrolysis of the methyl ester. This is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification. The synthesis of the precursor, 2-amino-5-chlorobenzoic acid, has been well-documented, often starting from the nitration of o-chlorobenzoic acid followed by reduction. google.comnih.govresearchgate.netprepchem.comgoogleapis.com
Variation of the Halogen Substituent (e.g., Bromine, Fluorine)
Replacing the chlorine atom with other halogens like bromine or fluorine significantly alters the electronic properties of the molecule.
The synthesis of 2-bromo-5-(dimethylamino)benzoic acid can be achieved from 2-bromobenzoic acid, which is prepared from anthranilic acid. masterorganicchemistry.com Copper-catalyzed amination of 2-bromobenzoic acids with appropriate amines can also be a viable route. organic-chemistry.org For instance, the synthesis of 2-bromo-5-methoxybenzoic acid has been reported, which involves the bromination of m-methoxybenzoic acid. A similar strategy could be adapted for the dimethylamino analog.
For the synthesis of 2-fluoro-5-(dimethylamino)benzoic acid , a potential route involves the amination of a difluoro- or fluoro-chlorobenzoic acid precursor. The synthesis of 2-amino-5-fluorobenzoic acid has been described, starting from 4-fluoroaniline. prepchem.com The dimethylamino analog, 2-(dimethylamino)-5-fluorobenzoic acid, is also a known compound. google.com
The synthesis of 2-chloro-5-iodobenzoic acid has been achieved through the diazotization of 2-amino-5-chlorobenzoic acid followed by reaction with potassium iodide. patsnap.com Another method starts from methyl o-aminobenzoate, which undergoes iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis. guidechem.comgoogle.com
Table 2: Synthesis of Halogen Analogs
| Compound | Precursor | Key Reaction |
|---|---|---|
| 2-Bromo-5-(dimethylamino)benzoic acid | 2-Bromobenzoic acid | Amination |
| 2-Fluoro-5-(dimethylamino)benzoic acid | 2,5-Dihalobenzoic acid derivative | Nucleophilic aromatic substitution |
| 2-Chloro-5-iodobenzoic acid | 2-Amino-5-chlorobenzoic acid | Diazotization, Iodination |
Alterations to the Amine Group (e.g., Monomethylamino, Diethylamino, Pyrrolidino)
Modification of the amine substituent allows for the exploration of steric and electronic effects on the molecule's properties.
The synthesis of the monomethylamino derivative, methyl 2-chloro-5-(methylamino)benzoate, can be achieved by methylation of the corresponding amino compound. For example, 2-methylamino-5-chlorobenzophenone is prepared by the methylation of 2-amino-5-chlorobenzophenone. scienceopen.com
The diethylamino analog, 2-chloro-5-(diethylamino)benzoic acid, can be synthesized through the reaction of 2-chloro-5-fluorobenzoic acid with diethylamine. The synthesis of a related compound, 4-amino-5-chloro-2-[2-(diethylamino)-2-oxoethoxy]benzoic acid methyl ester, involves the reaction of 4-amino-5-chloro-2-hydroxybenzoic acid methyl ester with 2-chloro-N,N-diethylacetamide. prepchem.com
The synthesis of the pyrrolidino derivative, 2-chloro-5-(1-pyrrolidinyl)benzoic acid, can be accomplished using modern cross-coupling methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and can be employed to couple 2-chlorobenzoic acid derivatives with pyrrolidine. organic-chemistry.orgscienceopen.comunistra.frnih.govnih.gov
Positional Isomers and Their Comparative Study
The positional arrangement of the substituents on the aromatic ring has a profound impact on the chemical and physical properties of the molecule. For instance, 4-chloro-2-(dimethylamino)benzoic acid and 2-chloro-4-(dimethylamino)benzoic acid cymitquimica.com are positional isomers of 2-chloro-5-(dimethylamino)benzoic acid.
The synthesis of these isomers often requires different starting materials and synthetic strategies. For example, the synthesis of 4-(dimethylamino)benzoic acid is well-established and serves as a precursor for various derivatives. guidechem.comchemicalbook.comnih.govdrugbank.comsigmaaldrich.com
A comparative study of these isomers would involve analyzing their spectroscopic data (NMR, IR, Mass Spectrometry) to understand the influence of substituent position on the electronic environment of the molecule. Furthermore, comparing their pKa values would provide insights into their relative acidities.
Influence of Structural Modifications on Synthetic Routes and Reactivity Profiles
The structural modifications discussed above significantly influence the synthetic pathways and the reactivity of the resulting compounds.
The nature of the halogen at the 2-position affects the reactivity in nucleophilic substitution reactions. Generally, the reactivity follows the order I > Br > Cl > F for leaving group ability in nucleophilic aromatic substitution. academicpublishers.orgusm.myresearchgate.net This trend is observed in copper-catalyzed amination reactions of 2-halobenzoic acids, where 2-iodobenzoic acid derivatives show higher reactivity than their 2-bromo counterparts. academicpublishers.orgusm.myresearchgate.net
The electronic nature of the substituents on the benzene (B151609) ring also plays a crucial role. Electron-withdrawing groups, such as a nitro group, generally increase the acidity of benzoic acids, while electron-donating groups, like an amino or methoxy (B1213986) group, decrease acidity. prepchem.com This, in turn, can affect the conditions required for reactions such as esterification.
The steric bulk of the amine substituent can influence the feasibility and rate of reactions at the adjacent carboxylic acid or ester group. For instance, bulkier amine groups may hinder the approach of reagents to the carbonyl carbon, potentially requiring more forcing reaction conditions for esterification or amidation.
Advanced Analytical Techniques for Characterization of Derivatives
The comprehensive characterization of structural analogs and derivatives of this compound necessitates the use of advanced analytical techniques that provide unambiguous structural elucidation, detailed molecular information, and high sensitivity. While standard methods like 1D NMR and basic infrared spectroscopy are fundamental, the complexity of novel derivatives often requires a more sophisticated analytical approach.
Two-Dimensional (2D) NMR Spectroscopy
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional NMR spectroscopy provides a solution by correlating nuclear spins through chemical bonds or space, resolving overlapping signals and establishing connectivity. acs.org
Key 2D NMR experiments for derivative characterization include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, typically between protons on adjacent carbons. It is invaluable for mapping out alkyl chains or spin systems within the aromatic ring of a derivative.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). It is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically 2-4 bonds away). HMBC is crucial for piecing together the molecular skeleton, connecting fragments like the dimethylamino group to the aromatic ring, and confirming the position of substituents relative to the ester and chloro groups. For example, a correlation between the N-methyl protons and the C5 carbon of the benzene ring would confirm the substitution pattern. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of complex or sterically hindered derivatives.
Table 1: Representative HMBC Correlations for a Hypothetical Derivative This interactive table shows expected long-range (2-3 bond) correlations for a derivative where the N,N-dimethylamino group has been replaced by an N-ethyl-N-methylamino group.
| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |
|---|---|---|
| Aromatic H (H-6) | C-2, C-4 | Confirms position adjacent to C-2 (Cl) and C-4 |
| Aromatic H (H-4) | C-2, C-6, C-5 | Confirms position adjacent to C-5 (N-R₂) and C-3 |
| Methoxy H (-OCH₃) | Carbonyl C=O | Confirms ester group |
| N-CH₂-CH₃ | C-5, N-CH₂-C H₃ | Connects ethyl group to the aromatic ring via Nitrogen |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is essential for confirming the elemental composition of newly synthesized derivatives. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. researchgate.net This high accuracy allows for the calculation of a unique elemental formula, distinguishing between isobaric compounds (molecules with the same nominal mass but different formulas).
Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments provide detailed structural information through controlled fragmentation. For derivatives of this compound, characteristic fragmentation patterns can be analyzed:
Loss of the Ester Group: Cleavage of the methoxy group (-OCH₃) or the entire ethyl ester group is a common fragmentation pathway.
Alpha-Cleavage: Amines undergo a characteristic α-cleavage, where the bond between the carbon adjacent to the nitrogen and another group is broken. For an N,N-dimethylamino derivative, this can lead to the loss of a methyl radical. acs.org
Ring Fragmentation: Fragmentation of the substituted benzene ring can also occur, providing further structural clues.
Analysis of these fragmentation patterns allows for the precise localization of modifications on the derivative's structure. researchgate.net
Table 2: Predicted HRMS Fragmentation for a Hypothetical N-acetylated Derivative Assumed Parent Ion [M+H]⁺: C₁₂H₁₄ClNO₃
| Fragment m/z (Calculated) | Lost Neutral Fragment | Formula of Fragment | Structural Implication |
|---|---|---|---|
| 226.0427 | CH₂O | C₁₁H₁₀ClNO₂⁺ | Loss of methoxy group from ester |
| 198.0478 | C₂H₅O₂ | C₁₀H₈ClNO⁺ | Loss of entire ester group |
| 184.0321 | C₂H₂O₂ | C₁₀H₁₀ClNO⁺ | Cleavage and rearrangement |
| 154.0216 | C₃H₄O₂ | C₉H₈ClN⁺ | Loss of acetyl and part of ester |
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can detect analytes at extremely low concentrations, sometimes down to the single-molecule level. rsc.org The technique relies on the enhancement of the Raman signal when a molecule is adsorbed onto or near nanostructured metal surfaces, typically gold or silver. scirp.org
For the characterization of derivatives, SERS is particularly powerful due to the strong interaction between the aromatic amine functionality and the metal surface, which arises from the donation of nitrogen's lone-pair electrons. acs.orgresearchgate.net This interaction can lead to significant and informative spectral changes:
High Sensitivity: Allows for the analysis of trace amounts of a derivative, which is useful when synthesis yields are low.
Structural Fingerprinting: The SERS spectrum provides a detailed vibrational fingerprint. Specific bands, such as the NH₂ wagging mode in primary or secondary amine derivatives, are highly sensitive to the molecule's orientation and binding to the metal surface. researchgate.net
Derivatization for Detection: In some cases, a derivative can be further reacted to create a product with an extremely strong SERS response. For instance, a primary amine derivative could be converted to an azo dye, which benefits from both surface enhancement and resonance enhancement, leading to a powerful analytical signal.
Table 3: Representative SERS Peaks for an Aniline Derivative on a Gold Nanoparticle Surface This table shows typical vibrational modes and their sensitivity to surface interaction.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Significance in SERS |
|---|---|---|
| ~1600 | Ring C=C Stretch / NH₂ Scissoring | Strong enhancement, indicates aromatic presence |
| ~1180 | C-H Bending | Can be used for fingerprinting |
| ~996 | Ring Breathing Mode | Intensity varies with substituent and orientation |
| Variable (e.g., ~400-700) | NH₂ Wagging | Highly sensitive to amine-metal interaction; frequency and intensity can indicate binding strength and configuration acs.orgresearchgate.net |
Single-Crystal X-ray Crystallography
When a derivative can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous characterization of its three-dimensional structure in the solid state. ias.ac.in This technique determines the precise spatial arrangement of every atom in the molecule, confirming its constitution, configuration, and conformation.
For derivatives of this compound, X-ray crystallography can unequivocally establish:
The exact substitution pattern on the aromatic ring.
Bond lengths and angles, which can reveal electronic effects such as resonance between the amino group and the benzene ring. ias.ac.in
The conformation of the ester group relative to the plane of the ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π–π stacking, which govern the material's bulk properties. wikipedia.org
While obtaining a high-quality crystal can be a challenge, the resulting structural data is considered the gold standard for molecular characterization. nih.govtandfonline.com
Analytical Methodologies for Purity and Reaction Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For a substituted aromatic compound like Methyl 2-chloro-5-(dimethylamino)benzoate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing purity and tracking reaction kinetics. Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool for real-time reaction monitoring.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A typical HPLC method for purity assessment would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.
A plausible HPLC method for the analysis of this compound could employ a C18 column with gradient elution. The mobile phase might consist of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), with the proportion of acetonitrile gradually increasing over the course of the analysis to elute compounds of increasing hydrophobicity. shimadzu.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. For aromatic amines and benzoates, this is often in the range of 230-280 nm. cdnsciencepub.comresearchgate.net The retention time of the main peak corresponding to this compound would be used for identification, while the peak area would be proportional to its concentration, allowing for quantitative purity determination. During a chemical synthesis, aliquots of the reaction mixture can be injected at various time points to monitor the disappearance of starting materials and the appearance of the product.
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis. In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column contains a stationary phase that separates compounds based on their boiling points and interactions with the phase. For a compound like this compound, a mid-polarity column would likely provide good separation from potential impurities. A flame ionization detector (FID) is often used for quantification due to its high sensitivity and wide linear range. nih.gov
Table 1: Illustrative HPLC and GC Parameters for Analysis of this compound
| Parameter | HPLC | GC |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase/Carrier Gas | A: Ammonium acetate buffer B: Acetonitrile | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) |
| Temperature | Ambient or controlled (e.g., 30°C) | Temperature programmed |
| Injection Volume | 10 µL | 1 µL (split injection) |
Thin-Layer Chromatography (TLC) for Rapid Analysis
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions. It is a simple, cost-effective, and fast method to assess the progress of a synthesis by comparing the chromatographic profile of the reaction mixture to that of the starting materials and the expected product. libretexts.org
For the analysis of this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, typically a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate), moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. libretexts.org
The positions of the separated spots can be visualized under UV light, as aromatic compounds like this compound are often UV-active. libretexts.org Alternatively, the plate can be treated with a staining agent, such as potassium permanganate (B83412) or iodine, which reacts with the compounds to produce colored spots. silicycle.comreachdevices.com By observing the disappearance of the starting material spot and the appearance of the product spot over time, a chemist can determine when the reaction is complete.
Table 2: Typical TLC System for Monitoring Reactions Involving this compound
| Component | Description |
| Stationary Phase | Silica gel coated on glass or aluminum plate |
| Mobile Phase | Mixture of hexane and ethyl acetate (ratio adjusted for optimal separation) |
| Visualization | UV lamp (254 nm), Iodine chamber, or Potassium permanganate stain |
Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for determining the concentration of a compound in a solution, provided the compound has a chromophore that absorbs light in the UV-Vis region. The aromatic ring and the dimethylamino group in this compound constitute a chromophore, making this technique applicable.
The principle behind UV-Vis spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for substituted aminobenzoates typically falls within the UV range. cdnsciencepub.comnih.gov For instance, the presence of an amino group can cause a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum. nih.gov The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
Table 3: Estimated UV-Vis Spectrophotometric Properties
| Parameter | Value |
| Expected λmax | 230 - 280 nm |
| Solvent | Ethanol (B145695) or Methanol (B129727) |
| Application | Concentration determination via calibration curve |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling
For the comprehensive identification and quantification of impurities, more powerful hyphenated techniques are employed. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This allows for the unambiguous identification of known and unknown impurities, even at trace levels. science.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methoxy (B1213986) group (-OCH3) or a dimethylamino group (-N(CH3)2).
Liquid Chromatography-Mass Spectrometry (LC-MS) operates on a similar principle but uses a liquid chromatograph for the initial separation. nih.govresearchgate.net This is particularly useful for less volatile or thermally sensitive impurities that are not amenable to GC analysis. LC-MS is a powerful tool for creating a detailed impurity profile of a drug substance or intermediate. nih.govresearchgate.net Modern LC-MS/MS (tandem mass spectrometry) techniques offer even greater selectivity and sensitivity, allowing for the detection and quantification of impurities at very low levels. nih.gov
Table 4: Hyphenated Techniques for Impurity Profiling
| Technique | Separation Principle | Detection Principle | Key Application |
| GC-MS | Volatility and column interaction | Mass-to-charge ratio of ionized fragments | Identification of volatile and semi-volatile impurities |
| LC-MS | Polarity and column interaction | Mass-to-charge ratio of ionized molecules | Identification of non-volatile and thermally labile impurities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-chloro-5-(dimethylamino)benzoate, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via esterification of 2-chloro-5-(dimethylamino)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl gas). Purity optimization involves recrystallization from ethanol or acetone, followed by column chromatography (silica gel, hexane:ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Purity validation requires HPLC (C18 column, acetonitrile:water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or dimethylamine byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H NMR : Peaks at δ 3.0–3.2 ppm (dimethylamino group), δ 3.8–4.0 ppm (methyl ester), and aromatic protons at δ 6.8–8.0 ppm.
- IR Spectroscopy : Stretching bands at ~1720 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (N-CH₃).
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 227.6 (calculated for C₁₀H₁₁ClN₂O₂).
Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Q. How should researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in pH 7.4 buffer at 37°C. Sample aliquots at 0, 24, 48, and 72 hours, then quantify degradation via HPLC. Compare with control samples in acidic (pH 2.0) and alkaline (pH 9.0) conditions. Hydrolysis products (e.g., free carboxylic acid) can be identified using LC-MS/MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual dimethylamine or chlorinated byproducts). Validate purity via orthogonal methods (HPLC, NMR, X-ray crystallography). For biological assays, use standardized protocols (e.g., fixed incubation times, controlled cell lines) and include positive/negative controls. Cross-reference with structurally analogous compounds (e.g., sulfonylurea herbicides in ) to identify structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with biological targets like acetylcholinesterase or dopamine receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB IDs: 4EY7 for acetylcholinesterase, 6CM4 for D2 dopamine receptor). Optimize ligand geometry with DFT (B3LYP/6-31G* basis set). Validate predictions with in vitro binding assays (e.g., radioligand displacement) and compare with experimental IC₅₀ values .
Q. What mechanistic insights explain the compound’s degradation under UV irradiation?
- Methodological Answer : Conduct photostability studies using a UV chamber (λ = 254 nm). Analyze degradation products via GC-MS or high-resolution LC-QTOF. Proposed mechanisms include:
- N-demethylation : Loss of dimethylamino group, forming 2-chloro-5-aminobenzoate.
- Ester cleavage : Hydrolysis to 2-chloro-5-(dimethylamino)benzoic acid.
Confirm pathways using deuterated solvents (e.g., D₂O for kinetic isotope effects) .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Methodological Answer : Design prodrugs (e.g., phosphate esters) or utilize nanoformulations (liposomes, PLGA nanoparticles). Assess solubility in biorelevant media (FaSSIF/FeSSIF) and pharmacokinetics in rodent models. Compare with methyl ester analogs (e.g., ethyl or benzyl esters) to evaluate esterase-mediated release rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
